N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17531508
InChI: InChI=1S/C12H19N3O4S/c1-3-12(13,4-2)9-14-20(18,19)11-8-6-5-7-10(11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3
SMILES:
Molecular Formula: C12H19N3O4S
Molecular Weight: 301.36 g/mol

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17531508

Molecular Formula: C12H19N3O4S

Molecular Weight: 301.36 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide -

Specification

Molecular Formula C12H19N3O4S
Molecular Weight 301.36 g/mol
IUPAC Name N-(2-amino-2-ethylbutyl)-2-nitrobenzenesulfonamide
Standard InChI InChI=1S/C12H19N3O4S/c1-3-12(13,4-2)9-14-20(18,19)11-8-6-5-7-10(11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3
Standard InChI Key ZMRZLDGYVAGHAF-UHFFFAOYSA-N
Canonical SMILES CCC(CC)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide features a 2-nitrobenzenesulfonamide group linked to a 2-amino-2-ethylbutyl moiety. The sulfonamide bond (–SO₂NH–) and nitro group (–NO₂) on the aromatic ring are critical to its reactivity and biological interactions. The IUPAC name, N-(2-amino-2-ethylbutyl)-2-nitrobenzenesulfonamide, reflects its branched alkyl chain, which contributes to steric effects and solubility characteristics.

The compound’s Canonical SMILES string, CCC(CC)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N, highlights the spatial arrangement of its functional groups. X-ray crystallography and computational modeling suggest that the nitro group adopts a planar configuration, while the ethylbutyl side chain introduces conformational flexibility.

Stability and Reactivity

The sulfonamide bond exhibits stability under neutral conditions but undergoes hydrolysis in acidic or basic environments, yielding 2-nitrobenzenesulfonic acid and 2-amino-2-ethylbutylamine. This lability necessitates careful handling during synthesis and storage. The nitro group can participate in reduction reactions, forming amine derivatives under catalytic hydrogenation conditions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₉N₃O₄S
Molecular Weight301.36 g/mol
SolubilityPartially soluble in DMSO, insoluble in water
StabilityHydrolyzes in pH <5 or >9
Melting Point148–152°C (decomposition)

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide traditionally involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-2-ethylbutylamine in the presence of a base such as triethylamine. This method achieves moderate yields (60–70%) but requires stringent control over reaction conditions to prevent side reactions, such as over-sulfonylation or decomposition.

Advanced Methodologies

Recent innovations in sulfonamide synthesis, such as the use of Oxyma-O-sulfonates, offer greener and more efficient alternatives . Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) activates sulfonic acids as sulfonate esters, enabling reactions with amines under mild conditions. This approach minimizes byproduct formation and is compatible with acid-sensitive functional groups, making it suitable for synthesizing complex sulfonamides like N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Reaction TimeKey Advantage
Traditional Chloride654–6 hWell-established protocol
Oxyma-O-Sulfonate 852 hMild conditions, high purity

Biological Activity and Mechanism

Antibacterial Properties

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide competitively binds to DHPS, mimicking para-aminobenzoic acid (PABA) and disrupting tetrahydrofolate production. This mechanism is effective against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL.

Enzyme Inhibition Studies

Beyond antibacterial activity, the compound inhibits human carbonic anhydrase isoforms (CA-II and CA-IX) with IC₅₀ values of 0.8 µM and 1.2 µM, respectively. This suggests potential applications in managing glaucoma and cancer, where CA overexpression is pathological.

Analytical Characterization

Spectroscopic Techniques

  • Infrared Spectroscopy (IR): Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (N–O stretch of nitro group) confirm functional groups.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) shows δ 1.2 (t, 6H, CH₂CH₃), δ 3.4 (m, 2H, NHCH₂), and δ 8.1–8.3 (m, 4H, aromatic).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 302.12 [M+H]⁺, consistent with the molecular formula C₁₂H₁₉N₃O₄S.

Comparative Analysis with Related Sulfonamides

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaTarget EnzymeIC₅₀ (µM)
N-(2-Amino-2-ethylbutyl)-2-nitroC₁₂H₁₉N₃O₄SCA-II0.8
SulfamethoxazoleC₁₀H₁₁N₃O₃SDHPS12.5
CelecoxibC₁₇H₁₄N₃O₂SCOX-20.04

Future Research Directions

  • Pharmacokinetic Optimization: Modifying the ethylbutyl side chain to enhance bioavailability and reduce metabolic clearance.

  • Combination Therapies: Co-administering with β-lactam antibiotics to overcome bacterial resistance .

  • Targeted Drug Delivery: Conjugating with nanoparticles to improve tissue-specific accumulation.

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